1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid
Overview
Description
1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H10BFO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced under specific conditions to modify the boron or fluorine functionalities.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Modified boron or fluorine derivatives.
Substitution: Compounds with new functional groups replacing the fluorine atom.
Scientific Research Applications
1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets cancer cells with boron-containing compounds.
Mechanism of Action
The mechanism of action of 1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of Suzuki–Miyaura coupling, the compound acts as an organoboron reagent, participating in the transmetalation step where the boron atom transfers its organic group to a palladium catalyst . This process is crucial for forming new carbon-carbon bonds and synthesizing complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boron-containing compound used in similar coupling reactions.
3-Fluorophenylboronic acid: Contains a fluorine atom and is used in similar synthetic applications.
Cyclopropanecarboxylic acid: Lacks the boron and fluorine atoms but shares the cyclopropane and carboxylic acid functionalities.
Uniqueness
1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid is unique due to the combination of boron, fluorine, and cyclopropane moieties in a single molecule
Biological Activity
1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the pharmaceutical domain. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a cyclopropane core substituted with a boron-containing moiety and a fluorophenyl group. Its structure can be represented as follows:
This unique structure is hypothesized to contribute to its biological activity, particularly in enzyme inhibition.
Inhibition of Fatty Acid Synthase (FASN)
Research indicates that compounds similar to this compound may inhibit fatty acid synthase (FASN), an enzyme critical in lipid biosynthesis. FASN inhibitors have shown promise in cancer treatment by disrupting lipid metabolism essential for tumor growth .
Ethylene Biosynthesis Inhibition
Cyclopropanecarboxylic acids, including this compound, have been studied for their role as inhibitors of ethylene biosynthesis in plants. Ethylene is a key hormone regulating various physiological processes, and its inhibition can lead to delayed ripening and senescence in fruits. The compound has demonstrated significant binding affinity with 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), an enzyme involved in ethylene production .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction between this compound and ACO2. The following table summarizes the binding energies and constants from recent studies:
Compound | ΔG (kcal/mol) | Binding Constant (Kb M⁻¹) |
---|---|---|
1-[4-(Dihydroxyboranyl)-3-fluorophenyl] | -6.5 | 5.94 × 10⁴ |
Methylcyclopropane | -3.1 | 0.188 × 10³ |
Pyrazinoic acid | -5.3 | 7.61 × 10³ |
These results indicate that the compound exhibits a higher binding affinity compared to traditional inhibitors, suggesting its potential as a more effective agent in inhibiting ethylene biosynthesis .
Pharmacological Implications
Given its ability to inhibit FASN and ACO2, this compound could have implications for treating various conditions:
- Cancer : By targeting lipid metabolism pathways.
- Agriculture : As a ripening inhibitor to extend shelf life in fruits.
Properties
IUPAC Name |
1-(4-borono-3-fluorophenyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BFO4/c12-8-5-6(1-2-7(8)11(15)16)10(3-4-10)9(13)14/h1-2,5,15-16H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKFGOYSWXSOAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2(CC2)C(=O)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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